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Compound of Interest

Compound Name: 3,3-Dimethylpentan-1-ol

cat. No.: 8097394

An In-depth Technical Guide to 3,3-Dimethylpentan-1-ol

Abstract

This technical guide provides a comprehensive overview of 3,3-Dimethylpentan-1-ol, a
branched primary alcohol. The document details its physicochemical properties, outlines a
detailed experimental protocol for its synthesis via a Grignard reaction, and explores its
potential applications within the fields of chemical research and drug development. All
guantitative data is presented in tabular format for clarity. Additionally, key processes are
visualized using Graphviz diagrams to illustrate the synthetic workflow and a conceptual drug
discovery process. This guide is intended for researchers, scientists, and professionals in the
chemical and pharmaceutical industries.

Introduction

3,3-Dimethylpentan-1-ol is an organic compound with the chemical formula C7H160.[1] As a
primary alcohol with a quaternary carbon center, it possesses unique steric and electronic
properties that make it an interesting building block in organic synthesis. Its structure consists
of a pentanol backbone with two methyl groups attached to the third carbon atom. The correct
IUPAC name for this compound is 3,3-dimethylpentan-1-ol.[1][2] While specific applications in
drug development are not extensively documented, its structural motifs are relevant to
medicinal chemistry, where molecular architecture plays a critical role in biological activity.

Physicochemical Properties
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A summary of the key physicochemical properties of 3,3-Dimethylpentan-1-ol is presented in
Table 1. This data is crucial for its application in chemical synthesis and for predicting its
behavior in various chemical and biological systems.

Property Value Source(s)
IUPAC Name 3,3-dimethylpentan-1-ol [11[2]
Molecular Formula C7H160 [11[3114]
Molecular Weight 116.20 g/mol [21215]03114116]117]
CAS Number 19264-94-9 (215131141
Appearance Colorless liquid

Boiling Point 167°C [5]113]
Melting Point -30.45°C (estimate) [51[3]
Density 0.8280 g/mL [51[3]
Refractive Index 1.4260 [51[3]

pKa 15.20 + 0.10 (Predicted) [3]

LogP (XLogP3) 2.2 [1][3]
Hydrogen Bond Donor Count 1 [3]
Hydrogen Bond Acceptor

C);untg p ! 13
Rotatable Bond Count 3 [3]

Synthesis and Experimental Protocols

The synthesis of 3,3-Dimethylpentan-1-ol can be achieved through a Grignard reaction, a
robust and widely used method for forming carbon-carbon bonds. This protocol details the
reaction of a 3,3-dimethylpentyl Grignard reagent with formaldehyde. The general approach is
adapted from established procedures for synthesizing similar primary alcohols.[3][9]
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Synthesis of 3,3-Dimethylpentylmagnesium Halide
(Grignhard Reagent)

The first stage involves the formation of the Grignard reagent from 1-halo-3,3-dimethylpentane.
Materials:

e Magnesium turnings

e 1-Chloro-3,3-dimethylpentane (or 1-Bromo-3,3-dimethylpentane)

¢ Anhydrous diethyl ether or tetrahydrofuran (THF)

 lodine crystal (as an initiator)

Protocol:

o Apparatus Setup: A three-necked, round-bottom flask is equipped with a reflux condenser, a
dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried to prevent
moisture from quenching the reaction.

« Initiation: Magnesium turnings are placed in the flask under a nitrogen atmosphere. A small
crystal of iodine can be added to activate the magnesium surface.

o Reagent Addition: A solution of 1-chloro-3,3-dimethylpentane in anhydrous ether is added
dropwise from the dropping funnel. The reaction is exothermic and should initiate with gentle
warming.

o Reaction Completion: Once the addition is complete, the mixture is refluxed until the
magnesium is consumed, resulting in a grayish solution of 3,3-dimethylpentylmagnesium
chloride.

Reaction with Formaldehyde and Work-up

The Grignard reagent is then reacted with formaldehyde, followed by an acidic work-up to yield
the final product.

Materials:
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o Paraformaldehyde or formaldehyde gas

e Anhydrous diethyl ether or THF

 Dilute hydrochloric acid or saturated ammonium chloride solution
e Saturated sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate

Protocol:

o Formaldehyde Source: Paraformaldehyde is depolymerized by heating, and the resulting
formaldehyde gas is bubbled through the cooled Grignard reagent solution. Alternatively, the
Grignard solution can be added to a cooled slurry of paraformaldehyde in ether.

e Quenching: The reaction mixture is carefully quenched by slow addition to a cold, dilute
solution of hydrochloric acid or saturated ammonium chloride.

o Extraction: The aqueous layer is separated and extracted multiple times with diethyl ether.

o Washing: The combined organic layers are washed with saturated sodium bicarbonate
solution and then with brine.

e Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,
filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

 Purification: The crude 3,3-Dimethylpentan-1-ol can be purified by fractional distillation to
yield the pure product.

Stage 1: Grignard Reagent Formation Stage 2: Reaction and Work-up

1-Chloro-3,3-dimethylpentane 3,3-Dimethylpentyl- | | Nucleophilic Addition | [ Reaction with Acidic Work-up Purification y )
Mg I Anhydrous ther Initiation (12, heat) |— Jrnie o g (1EHO) 0. NBAC) Extraction & Washing [—| Drying & Concentration (Distilation) || Pure 3:3-Dimethylpentan-L-ol
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Caption: A workflow for the synthesis of 3,3-Dimethylpentan-1-ol.

Conceptual Applications in Drug Development

While 3,3-Dimethylpentan-1-ol is not a widely cited pharmaceutical agent, its structural
features are of interest in medicinal chemistry. The cyclopentane scaffold, a related cyclic
structure, is a common motif in many biologically active compounds and approved drugs.[10]
The principles used to evaluate such scaffolds can be applied to novel structures like 3,3-
Dimethylpentan-1-ol. The general workflow involves synthesizing a library of derivatives and
screening them for biological activity against various targets.

A generalized workflow for evaluating a new chemical entity in a drug discovery context is
shown below. This process begins with the core scaffold, from which a diverse library of
derivatives is synthesized. These compounds then undergo high-throughput screening to
identify "hits"—molecules that show activity against a biological target. Promising hits are then
optimized through further chemical modification to improve their potency, selectivity, and
pharmacokinetic properties, ultimately leading to a potential drug candidate.
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Caption: A conceptual workflow for drug discovery based on a novel scaffold.
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Conclusion

3,3-Dimethylpentan-1-ol is a well-defined chemical entity with established physicochemical
properties. Its synthesis is readily achievable through standard organic chemistry techniques
such as the Grignard reaction. While its direct role in drug development is not yet established, it
represents a class of structurally interesting molecules that could serve as scaffolds for the
synthesis of novel compounds with potential biological activity. The protocols and conceptual
frameworks provided in this guide offer a solid foundation for researchers interested in
exploring the chemistry and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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